2-(Diethylamino)-2-methylpropan-1-ol
Overview
Description
2-(Diethylamino)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H19NO. It is a tertiary amine and alcohol, characterized by the presence of a diethylamino group and a hydroxyl group attached to a central carbon atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)-2-methylpropan-1-ol can be synthesized through the reaction of diethylamine with 2-methylpropanal in the presence of a reducing agent. The reaction typically involves the following steps:
Formation of an imine: Diethylamine reacts with 2-methylpropanal to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form this compound. Common reducing agents used in this step include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)-2-methylpropanal or 2-(Diethylamino)-2-methylpropanone.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
2-(Diethylamino)-2-methylpropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-methylpropan-1-ol involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, enhancing its reactivity and solubility in different solvents.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the methyl group on the central carbon atom.
2-(Dimethylamino)-2-methylpropan-1-ol: Similar but has dimethylamino instead of diethylamino group.
2-(Diisopropylamino)-2-methylpropan-1-ol: Similar but has diisopropylamino group instead of diethylamino group.
Uniqueness
2-(Diethylamino)-2-methylpropan-1-ol is unique due to the presence of both a diethylamino group and a hydroxyl group on a tertiary carbon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-(diethylamino)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9(6-2)8(3,4)7-10/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWQSGBLQWYBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284446 | |
Record name | 2-(diethylamino)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-63-5 | |
Record name | 25688-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(diethylamino)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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